ETHYL 1-[2-(3-FLUOROBENZAMIDO)BENZOYL]PIPERIDINE-4-CARBOXYLATE
Overview
Description
ETHYL 1-[2-(3-FLUOROBENZAMIDO)BENZOYL]PIPERIDINE-4-CARBOXYLATE is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorobenzamido group and a benzoyl group attached to a piperidine ring, which is further esterified with an ethyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[2-(3-FLUOROBENZAMIDO)BENZOYL]PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorobenzamido Intermediate: The synthesis begins with the reaction of 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride. This intermediate is then reacted with 2-aminobenzoic acid to form 3-fluorobenzamido benzoic acid.
Formation of the Piperidine Intermediate: The next step involves the reaction of the 3-fluorobenzamido benzoic acid with piperidine to form the corresponding piperidine derivative.
Esterification: The final step involves the esterification of the piperidine derivative with ethyl chloroformate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of alternative reagents, catalysts, and reaction conditions to enhance the efficiency of each step. Additionally, industrial production may involve large-scale batch or continuous flow processes to meet the demand for this compound in various applications.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[2-(3-FLUOROBENZAMIDO)BENZOYL]PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The fluorine atom in the benzamido group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield alcohols or amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 1-[2-(3-FLUOROBENZAMIDO)BENZOYL]PIPERIDINE-4-CARBOXYLATE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 1-[2-(3-FLUOROBENZAMIDO)BENZOYL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
ETHYL 1-[2-(3-FLUOROBENZAMIDO)BENZOYL]PIPERIDINE-4-CARBOXYLATE can be compared with other piperidine derivatives, such as:
ETHYL 1-[2-(3-CHLOROBENZAMIDO)BENZOYL]PIPERIDINE-4-CARBOXYLATE: Similar structure but with a chlorine atom instead of fluorine.
ETHYL 1-[2-(3-METHYLBENZAMIDO)BENZOYL]PIPERIDINE-4-CARBOXYLATE: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 1-[2-[(3-fluorobenzoyl)amino]benzoyl]piperidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O4/c1-2-29-22(28)15-10-12-25(13-11-15)21(27)18-8-3-4-9-19(18)24-20(26)16-6-5-7-17(23)14-16/h3-9,14-15H,2,10-13H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGINKIFYALECC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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